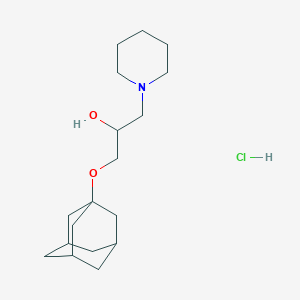

1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

描述

1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with an adamantyloxy group at position 1 and a piperidin-1-yl group at position 3, with a hydrochloride salt enhancing its solubility. Adamantane derivatives are known for their lipophilic nature and metabolic stability, making them valuable in medicinal chemistry for targeting central nervous system (CNS) receptors or ion channels .

属性

IUPAC Name |

1-(1-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2.ClH/c20-17(12-19-4-2-1-3-5-19)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,1-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAZZBHEDBYAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a hydroxyl or halide group.

Linking the Piperidine Ring: The functionalized adamantane is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution or addition reactions.

Formation of the Propanol Chain: The intermediate product is further reacted with a propanol derivative to form the final compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidine ring or the adamantane moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the adamantane moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Studied for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.

作用机制

The mechanism of action of 1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes, while the piperidine ring may interact with specific binding sites.

相似化合物的比较

Adamantane vs. Naphthalene Substitution

The adamantyl group in the target compound confers high lipophilicity and rigidity, which may improve blood-brain barrier penetration compared to the naphthyl analog .

Piperidine Modifications

- 4-Methylpiperidine (as in 1-[(Adamantan-1-yl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride): Methylation reduces conformational flexibility, possibly increasing receptor selectivity .

- Piperazine Derivatives: Compounds like 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride () introduce aromatic fluorophenyl groups, which are associated with enhanced β-adrenoceptor antagonism .

Functional Group Variations

- Amino vs. Piperidinyl: The simpler 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride lacks the piperidine ring but retains adamantane’s metabolic stability, suggesting utility in antiviral drug design .

- Triazole-Thione Core : The triazole-thione derivative () demonstrates how heterocyclic cores can shift activity toward anticancer applications .

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, critical for oral bioavailability .

- Receptor Binding: Indole-containing analogs () show α1/β1-adrenoceptor affinity, while adamantane derivatives may target dopamine or σ receptors due to their bulk .

- Crystallography : Adamantane-containing compounds often form stable, ordered crystals (e.g., ’s L-shaped conformation), aiding in formulation development .

生物活性

1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.95 g/mol. The compound features an adamantane moiety, a piperidine ring, and a secondary alcohol group, which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H35ClN2O3 |

| Molecular Weight | 345.95 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The adamantane structure enhances binding affinity to certain receptors, while the tertiary amine group allows for hydrogen bonding and electrostatic interactions. The secondary alcohol can also participate in hydrogen bonding, contributing to the compound's overall activity.

Pharmacological Studies

Research indicates that this compound may exhibit potential pharmacological effects, including:

- Antidepressant Activity : Studies have suggested that compounds with similar structures may influence neurotransmitter systems, potentially providing antidepressant effects.

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been explored, particularly through mechanisms involving caspase activation.

Case Study: Anticancer Activity

In a study investigating the apoptosis-inducing capabilities of structurally related compounds, it was found that derivatives similar to this compound activated procaspase-3, leading to increased apoptosis in various cancer cell lines. This suggests that the compound may have similar potential in inducing cell death in cancerous cells .

Synthetic Routes

The synthesis of this compound involves several steps:

- Preparation of Adamantane Derivative : Functionalization of the adamantane core.

- Introduction of Piperidine Group : Reaction with piperidine to form the desired structure.

- Formation of Hydrochloride Salt : Enhancing stability and solubility through salt formation.

Chemical Reactivity

The compound can undergo various chemical reactions:

- Oxidation : The secondary alcohol can be oxidized to form ketones.

- Reduction : Reduction reactions can modify the amine groups.

Table 2: Reactivity Overview

| Reaction Type | Possible Products |

|---|---|

| Oxidation | Ketones or aldehydes |

| Reduction | Simpler amines or alcohols |

| Substitution | New amine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。